Benzo[d][1,3]dioxol-5-yl(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
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Overview
Description
Benzo[d][1,3]dioxol-5-yl(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone: is a complex organic compound featuring a benzodioxole ring, a thiophene ring, an oxadiazole ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d][1,3]dioxol-5-yl(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone typically involves multi-step organic reactions:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the Thiophene Ring: Thiophene can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Construction of the Oxadiazole Ring: The 1,2,4-oxadiazole ring is often formed through the cyclization of acyl hydrazides with nitriles under dehydrating conditions.
Formation of the Azetidine Ring: Azetidines can be synthesized by the cyclization of β-amino alcohols with suitable leaving groups under basic conditions.
Final Coupling: The final step involves coupling the benzodioxole, thiophene, oxadiazole, and azetidine intermediates through a series of condensation and cyclization reactions, often facilitated by catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and benzodioxole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the oxadiazole ring, often using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper, and other transition metals.
Solvents: Common organic solvents like dichloromethane, ethanol, and acetonitrile.
Major Products
Oxidation Products: Sulfoxides and sulfones from the thiophene ring.
Reduction Products: Reduced oxadiazole derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, Benzo[d][1,3]dioxol-5-yl(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored, particularly its ability to inhibit specific enzymes or receptors involved in disease pathways. It may serve as a lead compound for the development of new pharmaceuticals.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of Benzo[d][1,3]dioxol-5-yl(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to fit into active sites or binding pockets, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole Derivatives: Compounds with similar benzodioxole structures, such as safrole and piperonyl butoxide.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and 2,5-dimethylthiophene.
Oxadiazole Derivatives: Compounds such as 1,2,4-oxadiazole-5-carboxylic acid and 3,5-dimethyl-1,2,4-oxadiazole.
Azetidine Derivatives: Compounds like azetidine-2-carboxylic acid and 1-azetidinylmethanol.
Uniqueness
What sets Benzo[d][1,3]dioxol-5-yl(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone apart is its combination of multiple heterocyclic rings, which imparts unique electronic and steric properties. This makes it particularly versatile for various applications in research and industry, offering a broader range of interactions and functionalities compared to simpler analogs.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S/c21-17(10-3-4-12-13(6-10)23-9-22-12)20-7-11(8-20)16-18-15(19-24-16)14-2-1-5-25-14/h1-6,11H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCYHVYRDQZXDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)C4=NC(=NO4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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